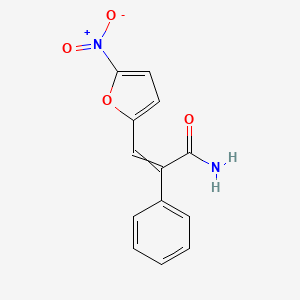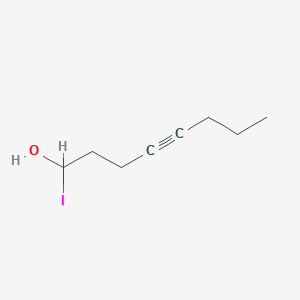
1-Iodooct-4-YN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodooct-4-YN-1-OL is an organic compound characterized by the presence of an iodine atom, an alkyne group, and a hydroxyl group. Its molecular formula is C8H13IO, and it is known for its utility in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodooct-4-YN-1-OL can be synthesized through several methods. One common approach involves the reaction of 1-octyne with iodine in the presence of a base such as potassium hydroxide. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodooct-4-YN-1-OL undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Coupling Reactions: It can participate in coupling reactions like the Sonogashira coupling, where it reacts with terminal alkynes in the presence of palladium catalysts to form conjugated enynes.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium cyanide, THF, room temperature.
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.
Coupling: Palladium catalysts, copper iodide, base, water or organic solvents.
Major Products:
Substitution: Azido-oct-4-YN-1-OL, cyano-oct-4-YN-1-OL.
Oxidation: 1-Iodooct-4-YN-1-one.
Coupling: Conjugated enynes.
Aplicaciones Científicas De Investigación
1-Iodooct-4-YN-1-OL has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Iodooct-4-YN-1-OL in chemical reactions involves the activation of the iodine atom and the alkyne group. The iodine atom acts as a leaving group in substitution reactions, while the alkyne group participates in coupling reactions to form new carbon-carbon bonds. The hydroxyl group can undergo oxidation to form carbonyl compounds, further expanding its reactivity .
Comparación Con Compuestos Similares
8-Iodooct-7-yn-1-ol: Similar structure but with the iodine and hydroxyl groups at different positions.
1-Phenyl-1-penten-4-yn-3-ol: Contains a phenyl group and is used in different synthetic applications.
Uniqueness: 1-Iodooct-4-YN-1-OL is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both academic and industrial research .
Propiedades
Número CAS |
52418-80-1 |
|---|---|
Fórmula molecular |
C8H13IO |
Peso molecular |
252.09 g/mol |
Nombre IUPAC |
1-iodooct-4-yn-1-ol |
InChI |
InChI=1S/C8H13IO/c1-2-3-4-5-6-7-8(9)10/h8,10H,2-3,6-7H2,1H3 |
Clave InChI |
WVYPYDIGIYFUFW-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CCCC(O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[h]quinoline, 7,8,9,10-tetrahydro-](/img/structure/B14641887.png)
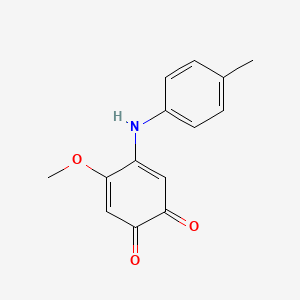
![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)
![Hydrazinecarboxamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14641913.png)
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
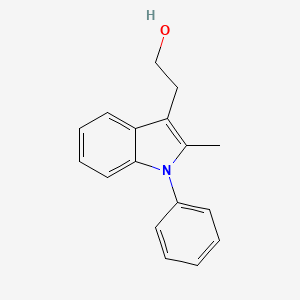
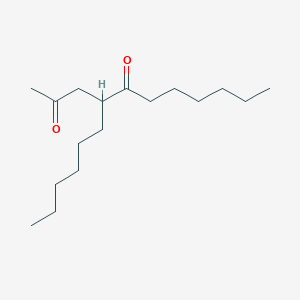
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)

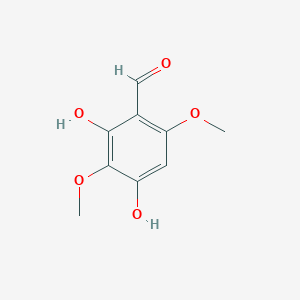
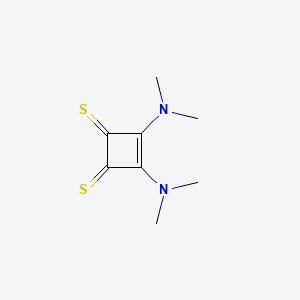
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)
